REACTION_SMILES
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[CH3:26][OH:27].[H:24][H:25].[O:1]=[c:2]1[nH:3][c:4]2[c:5]([n:6][cH:7][cH:8][n:9]2)[n:10]1[CH:11]1[CH2:12][CH2:13][N:14]([CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[CH2:15][CH2:16]1>>[O:1]=[c:2]1[nH:3][c:4]2[c:5]([n:6][cH:7][cH:8][n:9]2)[n:10]1[CH:11]1[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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O=c1[nH]c2nccnc2n1C1CCN(Cc2ccccc2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]c2nccnc2n1C1CCN(Cc2ccccc2)CC1
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Name
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Type
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product
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Smiles
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O=c1[nH]c2nccnc2n1C1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |